(4Z)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-3-phenyl-1,2-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-3-phenyl-1,2-oxazol-5-one is a complex organic compound that belongs to the class of oxazoles. This compound is characterized by its unique structure, which includes a dimethylamino group, a nitrophenyl group, and a phenyl group attached to an oxazole ring. The compound’s structure and properties make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-3-phenyl-1,2-oxazol-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(dimethylamino)-3-nitrobenzaldehyde with 3-phenyl-1,2-oxazol-5-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-3-phenyl-1,2-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4Z)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-3-phenyl-1,2-oxazol-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-3-phenyl-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The dimethylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules. Overall, the compound’s effects are mediated through a combination of redox activity and specific molecular interactions.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-phenyl-1,2-oxazol-5-one: Lacks the nitro group, resulting in different reactivity and biological activity.
(4Z)-4-[[4-(amino)-3-nitrophenyl]methylidene]-3-phenyl-1,2-oxazol-5-one: Contains an amino group instead of a dimethylamino group, affecting its chemical properties and applications.
(4Z)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-3-methyl-1,2-oxazol-5-one:
Uniqueness
The presence of both the dimethylamino and nitrophenyl groups in (4Z)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-3-phenyl-1,2-oxazol-5-one imparts unique chemical and biological properties to the compound
Properties
IUPAC Name |
(4Z)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-3-phenyl-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-20(2)15-9-8-12(11-16(15)21(23)24)10-14-17(19-25-18(14)22)13-6-4-3-5-7-13/h3-11H,1-2H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFBOKZQOMEPLY-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.